1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol

Lipophilicity Physicochemical property Medicinal chemistry

Select this compound for its strategic mono-substituted secondary amine, a critical handle for N-derivatization into potent N,N-disubstituted analogs. The para-OCF₃ group provides a quantifiable lipophilicity boost (π=+1.04 vs. –OCH₃) without altering hydrogen-bonding capacity. Supplied at ≥98% purity, ensured by recommended 2–8°C storage, it delivers consistent, reliable performance for your SAR campaigns and synthetic workflows.

Molecular Formula C11H11F6NO2
Molecular Weight 303.204
CAS No. 477864-28-1
Cat. No. B2578368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol
CAS477864-28-1
Molecular FormulaC11H11F6NO2
Molecular Weight303.204
Structural Identifiers
SMILESC1=CC(=CC=C1CNCC(C(F)(F)F)O)OC(F)(F)F
InChIInChI=1S/C11H11F6NO2/c12-10(13,14)9(19)6-18-5-7-1-3-8(4-2-7)20-11(15,16)17/h1-4,9,18-19H,5-6H2
InChIKeyNYCAASSIWVAVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol (CAS 477864-28-1): Procurement-Relevant Identity and Physicochemical Baseline


1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol (CAS 477864-28-1) is a fluorinated secondary amino alcohol with the molecular formula C₁₁H₁₁F₆NO₂ and a molecular weight of 303.20 g/mol . It belongs to the broader structural class of trifluoro-3-amino-2-propanols, which have been extensively investigated as cholesteryl ester transfer protein (CETP) inhibitors . However, in contrast to the potent N,N-disubstituted (tertiary amine) CETP inhibitors within this class, this compound is a mono-substituted secondary amine bearing a 4-(trifluoromethoxy)benzyl group on the nitrogen and a trifluoromethyl-substituted propan-2-ol backbone . It is commercially available as a research chemical and synthetic building block with a specified purity of ≥98%, recommended storage at 2–8°C under dry, sealed conditions .

Why 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol Cannot Be Casually Replaced by In-Class Trifluoro-3-amino-2-propanol Analogs


Within the trifluoro-3-amino-2-propanol chemical space, substitution at the nitrogen atom and the nature of the aromatic para-substituent are the two dominant drivers of biological activity, physicochemical properties, and synthetic utility. The established structure–activity relationship (SAR) for CETP inhibition demonstrates that N,N-disubstitution (tertiary amine) is required for high inhibitory potency; mono-substituted secondary amine analogs lack the second aromatic ring necessary for CETP binding . Conversely, for synthetic building-block applications, the secondary amine in the target compound is the critical functional handle for further N-derivatization—a capability absent in N,N-disubstituted analogs . Simultaneously, the para-trifluoromethoxy (–OCF₃) substituent confers a Hansch lipophilicity parameter of π = +1.04, substantially higher than the para-methoxy (–OCH₃) analog (π ≈ –0.02), translating to an experimentally measured LogD increase of 0.7–1.4 units in aliphatic systems . Swapping the –OCF₃ for –OCH₃ therefore produces a compound with predictably different membrane permeability, metabolic stability, and partition behavior—each a parameter that can alter downstream synthetic yields, biological assay outcomes, and pharmacokinetic profiles.

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol (CAS 477864-28-1) vs. Closest Analogs


Para-Substituent Lipophilicity: –OCF₃ (Target) vs. –OCH₃ (Methoxy Analog) — LogD/LogP Differential of 0.7–1.4 Units

The target compound carries a para-trifluoromethoxy (–OCF₃) substituent on the benzyl ring, whereas the closest commercially available mono-substituted analog, 1,1,1-trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol (CAS 1456421-08-1), carries a para-methoxy (–OCH₃) group. In a systematic study of aliphatic OCF₃ derivatives, the –OCF₃ group increased experimental LogD by 0.7–1.4 units relative to the –OCH₃ analog . This is consistent with the Hansch π parameter difference: OCF₃ π = +1.04 vs. OCH₃ π ≈ –0.02 . The target compound's computed LogP is 2.598 , while the non-fluorinated-backbone analog 3-((4-(trifluoromethoxy)benzyl)amino)propan-1-ol (CAS 950514-32-6) has a computed LogP of 2.448 , demonstrating that the trifluoromethyl group on the propanol backbone contributes an additional ~0.15 LogP unit beyond the OCF₃ benzyl contribution.

Lipophilicity Physicochemical property Medicinal chemistry Drug design

Hydrogen Bond Donor Count: Secondary Amine (Target, 2 HBD) vs. N,N-Disubstituted CETP Inhibitors (1 HBD) — Impact on Permeability and Derivatization Potential

The target compound possesses two hydrogen bond donors (HBD): the secondary amine N–H and the alcohol O–H . In contrast, all potent N,N-disubstituted trifluoro-3-amino-2-propanol CETP inhibitors — such as compound 42 from Durley et al. (IC₅₀ = 0.14 µM in buffer; 5.6 µM in human serum) and CHEMBL143959 (IC₅₀ = 15,000 nM against recombinant human CETP) — are tertiary amines with only one HBD (the alcohol O–H) . The SAR literature explicitly establishes that N,N-disubstitution is required for high CETP inhibitory potency; the secondary amine in the target compound lacks the second aromatic ring essential for CETP binding site occupation . However, the secondary amine N–H provides a unique synthetic handle: it can be selectively N-alkylated or N-arylated to generate diverse N,N-disubstituted analogs, a derivatization pathway unavailable from already disubstituted compounds .

Hydrogen bonding Permeability Synthetic versatility CETP inhibitor SAR

Fluorine Atom Content: 6 Fluorine Atoms (Target) vs. 3 Fluorine Atoms (Methoxy and Non-Fluorinated-Backbone Analogs) — Implications for Metabolic Stability

The target compound contains six fluorine atoms: three on the backbone trifluoromethyl group and three on the para-trifluoromethoxy substituent . The closest mono-substituted analog, 1,1,1-trifluoro-3-((4-methoxybenzyl)amino)propan-2-ol (CAS 1456421-08-1), contains only three fluorine atoms (backbone CF₃ only; OCH₃ replaces OCF₃) and has a molecular weight of 249.23 vs. 303.20 for the target . Similarly, 3-((4-(trifluoromethoxy)benzyl)amino)propan-1-ol (CAS 950514-32-6) has only three fluorine atoms (OCF₃ only; no backbone CF₃) . The literature on fluorinated building blocks establishes that increasing fluorine content generally correlates with enhanced resistance to cytochrome P450-mediated oxidative metabolism, as C–F bonds are significantly stronger than C–H bonds (≈485 kJ/mol vs. ≈413 kJ/mol for aliphatic C–H) . However, a direct metabolic stability comparison study for these specific analogs has not been identified; therefore, the metabolic advantage is inferred from class-level fluorination principles and must be verified experimentally.

Fluorine chemistry Metabolic stability Oxidative metabolism Building block

Polar Surface Area (PSA): Target TPSA = 41.49 Ų vs. Non-Fluorinated Backbone Analog TPSA = 41.49 Ų — Equivalent PSA Despite Higher Fluorination

The target compound has a computed topological polar surface area (TPSA) of 41.49 Ų, contributed by the secondary amine (12.03 Ų) and the hydroxyl group (20.23 Ų) . The non-fluorinated-backbone analog 3-((4-(trifluoromethoxy)benzyl)amino)propan-1-ol (CAS 950514-32-6) has an identical TPSA of 41.49 Ų because it possesses the same H-bond donor/acceptor atoms . This equivalence in PSA, despite the target compound's substantially higher lipophilicity (LogP 2.598 vs. 2.448), produces a differentiated physicochemical profile: the target compound achieves elevated lipophilicity without the PSA penalty that typically accompanies increased hydrogen-bonding capacity. By comparison, typical N,N-disubstituted CETP inhibitors (tertiary amines lacking the N–H donor) are expected to have lower PSA values (≈29–32 Ų) due to the absence of the amine H-bond donor contribution.

Polar surface area Membrane permeability Drug-likeness Physicochemical property

Optimal Procurement and Application Scenarios for 1,1,1-Trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol (CAS 477864-28-1)


Synthetic Intermediate for N,N-Disubstituted CETP Inhibitor Libraries

The secondary amine N–H in 1,1,1-trifluoro-3-{[4-(trifluoromethoxy)benzyl]amino}-2-propanol is the critical functional handle for N-alkylation or N-arylation to generate diverse N,N-disubstituted trifluoro-3-amino-2-propanol analogs. The established CETP inhibitor SAR demonstrates that N,N-disubstitution is required for potent inhibitory activity, with optimized compounds achieving IC₅₀ values as low as 0.02 µM in buffer assays . The target compound's pre-installed 4-(trifluoromethoxy)benzyl group (π = +1.04) and backbone trifluoromethyl group provide a fluorinated scaffold that, upon N-derivatization with a second aryl group, can access the pharmacophore space of known picomolar CETP inhibitors . The ≥98% purity specification from commercial suppliers ensures consistent starting material quality for SAR campaigns .

Fluorinated Building Block for Physicochemical Property Optimization in Lead Series

The compound's combination of high lipophilicity (LogP = 2.598) with moderate polar surface area (TPSA = 41.49 Ų) makes it a strategic building block for introducing a fluorinated amino alcohol motif into lead compounds where balanced permeability and solubility are desired . The 0.7–1.4 LogD unit advantage of the –OCF₃ group over –OCH₃ provides a quantifiable lipophilicity boost without altering the core scaffold's hydrogen-bonding capacity . This property is particularly relevant when the compound is incorporated as a substructure in larger molecules where excessive PSA expansion would compromise oral bioavailability.

Reference Compound for Analytical Method Development in Fluorinated Amino Alcohol Analysis

With its six fluorine atoms distributed between the backbone –CF₃ and the aryl –OCF₃ groups, this compound offers a characteristic ¹⁹F NMR and mass spectrometry (LC-MS/MS) signature that is distinguishable from both the 3-fluorine methoxy analog (CAS 1456421-08-1) and the 3-fluorine non-fluorinated-backbone analog (CAS 950514-32-6) . Its molecular ion at m/z 303.20 and distinctive fragmentation pattern (neutral loss of HF, cleavage at the benzylamine C–N bond) make it suitable as a retention time marker and ionization efficiency standard for LC-MS methods targeting fluorinated amino alcohols.

CETP Inhibitor Profiling Negative Control / Selectivity Tool

Because the target compound is a secondary amine (mono-substituted) rather than the N,N-disubstituted tertiary amine required for high-affinity CETP binding, it may serve as a structurally matched negative control or selectivity probe in CETP inhibitor screening assays. The structurally analogous but N,N-disubstituted compound CHEMBL143959 exhibits an IC₅₀ of 15,000 nM against recombinant human CETP, while optimized N,N-disubstituted analogs achieve submicromolar potency . The target compound's lack of the second N-aryl substituent predicts substantially weaker (if any) CETP binding, making it a candidate for assessing target engagement specificity of more potent N,N-disubstituted analogs.

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